2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one
Overview
Description
2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one is a complex organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyridazinone core, a methoxyphenyl group, and a dihydroisoquinoline moiety, which contribute to its unique chemical properties and biological activities.
Scientific Research Applications
2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one can be achieved through multi-step organic reactions. One common method involves the condensation of 4-methoxybenzaldehyde with 3,4-dihydroisoquinoline in the presence of a suitable catalyst to form an intermediate. This intermediate is then reacted with a pyridazinone derivative under controlled conditions to yield the final product. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The methoxy group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of functionalized derivatives with different biological activities.
Mechanism of Action
The mechanism of action of 2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridazinone derivatives with different substituents on the pyridazinone core or the phenyl group. Examples include:
- 2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one
- 2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-(4-chlorophenyl)pyridazin-3(2H)-one
Uniqueness
The uniqueness of 2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one lies in its specific combination of functional groups, which confer distinct chemical properties and biological activities
Properties
IUPAC Name |
2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-6-(4-methoxyphenyl)pyridazin-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c1-28-19-8-6-17(7-9-19)20-10-11-21(26)25(23-20)15-22(27)24-13-12-16-4-2-3-5-18(16)14-24/h2-11H,12-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMMZSIMJMVIVNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCC4=CC=CC=C4C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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